molecular formula C6H10O3 B018694 Ethyl acetoacetate-4-13C CAS No. 100548-44-5

Ethyl acetoacetate-4-13C

Cat. No.: B018694
CAS No.: 100548-44-5
M. Wt: 131.13 g/mol
InChI Key: XYIBRDXRRQCHLP-VQEHIDDOSA-N
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Description

Ethyl acetoacetate-4-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the fourth carbon position of the ethyl acetoacetate molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of chemical reactions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-4-13C can be synthesized through the Claisen condensation of ethyl acetate with a carbon-13 labeled acetic acid derivative. The reaction typically involves the use of a strong base, such as sodium ethoxide, in an anhydrous ethanol solution. The reaction proceeds under reflux conditions, leading to the formation of this compound along with ethanol as a byproduct .

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with ethanol, where the diketene is labeled with carbon-13 at the appropriate position. This method ensures high yields and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoacetate-4-13C undergoes various chemical reactions, including:

    Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.

    Nucleophilic substitution: The enolate form of this compound can act as a nucleophile in reactions with alkyl halides and acyl chlorides.

    Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

Common Reagents and Conditions

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Alkylating agents: Alkyl halides, acyl chlorides

Major Products

    Alkylated derivatives: Formed through nucleophilic substitution reactions.

    Hydroxy derivatives: Formed through reduction reactions.

Scientific Research Applications

Ethyl acetoacetate-4-13C is extensively used in scientific research due to its isotopic labeling:

    Chemistry: Used in studies of reaction mechanisms and pathways, particularly in understanding keto-enol tautomerism and nucleophilic substitution reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.

    Industry: Applied in the synthesis of labeled intermediates for the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl acetoacetate-4-13C involves its ability to participate in various chemical reactions due to the presence of the carbon-13 isotope. The labeled carbon allows for detailed tracking of the compound through different reaction pathways and metabolic processes. The molecular targets and pathways involved include keto-enol tautomerism, nucleophilic substitution, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl acetoacetate-4-13C is unique due to its isotopic labeling, which provides a powerful tool for studying reaction mechanisms and metabolic pathways with high precision. This makes it invaluable in research fields where tracking the movement and transformation of carbon atoms is crucial .

Properties

IUPAC Name

ethyl 3-oxo(413C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480004
Record name Ethyl acetoacetate-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100548-44-5
Record name Ethyl acetoacetate-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate-4-13C
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Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
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alcohol
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Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
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Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
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di-2-ethylhexyl peroxydicarbonate
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ethyl-2-cyclohexanone carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate-4-13C
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Ethyl acetoacetate-4-13C
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Reactant of Route 6
Ethyl acetoacetate-4-13C

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